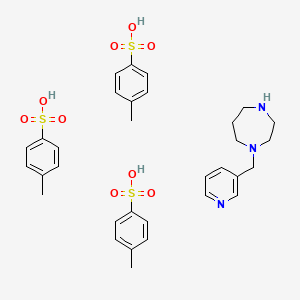
1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is a complex organic compound that features a diazepane ring substituted with a pyridinylmethyl group and three 4-methylbenzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where the diazepane reacts with a pyridinylmethyl halide.
Sulfonation: The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group or the sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridinylmethyl halides and sulfonyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products
Oxidation: Oxidized derivatives of the diazepane ring or the pyridinylmethyl group.
Reduction: Reduced forms of the diazepane ring or the pyridinylmethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinylmethyl)-1,4-diazepane: Lacks the sulfonate groups, making it less soluble in water.
1,4-Diazepane tris(4-methylbenzenesulfonate): Lacks the pyridinylmethyl group, which may affect its binding properties.
1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-chlorobenzenesulfonate): Similar structure but with different sulfonate groups, which can affect its reactivity and solubility.
Uniqueness
1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is unique due to the combination of its diazepane ring, pyridinylmethyl group, and sulfonate groups. This combination imparts specific chemical and physical properties that make it valuable for various applications.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;1-(pyridin-3-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3C7H8O3S/c1-3-11(9-13-4-1)10-14-7-2-5-12-6-8-14;3*1-6-2-4-7(5-3-6)11(8,9)10/h1,3-4,9,12H,2,5-8,10H2;3*2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPLTHBDKWRXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O9S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)


![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)
![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)
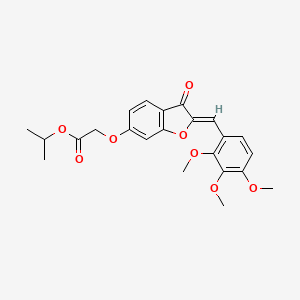
![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)
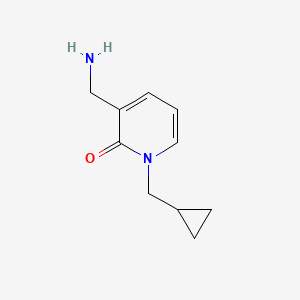
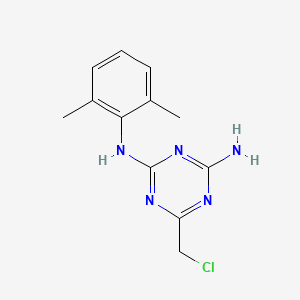
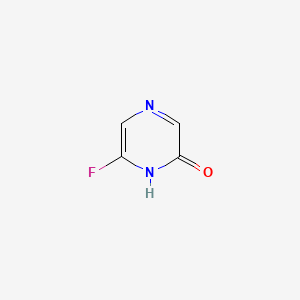

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)
![1-(4-benzylpiperidin-1-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B2509343.png)
